methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H32N4O6 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.23218475 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252887-46-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C24H34N4O7 |
Molecular Weight | 490.5 g/mol |
Structure | Chemical Structure |
This compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially acting as an anti-inflammatory agent.
- Anticancer Activity : Preliminary studies indicate its efficacy against various cancer cell lines, suggesting it may induce apoptosis in malignant cells.
- Neuroprotective Effects : Some research suggests that it may protect neuronal cells from oxidative stress and apoptosis.
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound:
- Case Study 1 : A study on human liver carcinoma (HepG2) cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. This suggests a promising role in cancer therapy .
- Case Study 2 : In another study involving breast cancer cell lines, methyl 6-{...} was found to inhibit cell proliferation significantly and induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent:
- Research Findings : It was reported to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its ability to modulate immune responses .
Pharmacokinetics
Understanding the pharmacokinetics of methyl 6-{...} is crucial for its therapeutic application:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : It likely distributes well in tissues due to its molecular structure.
- Metabolism : Initial studies suggest hepatic metabolism with potential active metabolites contributing to its biological effects.
- Excretion : Primarily excreted through renal pathways.
Safety and Toxicology
Toxicological assessments are essential for determining safety profiles:
- Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further comprehensive studies are required to establish long-term safety and potential side effects.
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6/c1-23(2,3)33-22(30)27-11-9-26(10-12-27)14-17-18(20(28)32-5)19(25-21(29)24-17)15-7-6-8-16(13-15)31-4/h6-8,13,19H,9-12,14H2,1-5H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFRLBGWBKBDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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